4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-9-7-23(8-10-24)16-5-3-4-6-17(16)26-2/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPLVWHKVHSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Aromatic Substitution
A widely adopted approach involves sequential substitution of halogen atoms on 4,6-dichloropyrimidine. The 4-chloro group is first replaced by 1-(2-methoxyphenyl)piperazine under basic conditions, followed by substitution of the 6-chloro group with 4-methyl-1H-pyrazole.
Reaction Conditions:
-
Step 1 (Piperazine Introduction):
-
Substrate: 4,6-dichloropyrimidine
-
Reagent: 1-(2-methoxyphenyl)piperazine
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Time: 12–24 hours
-
Yield: 68–75%
-
-
Step 2 (Pyrazole Introduction):
Challenges:
-
Competing side reactions at high temperatures may reduce yields.
-
Steric hindrance from the 4-methyl group on pyrazole necessitates prolonged reaction times.
Metal-Catalyzed Cross-Coupling for Pyrazole Attachment
Palladium-catalyzed cross-coupling offers an alternative for introducing the pyrazole group, particularly when halogenated pyrimidines are used as intermediates.
Suzuki-Miyaura Coupling
This method employs a 6-bromo-pyrimidine intermediate coupled with a pyrazole boronic ester:
Procedure:
-
Intermediate Synthesis:
-
Coupling Step:
Advantages:
-
Higher regioselectivity compared to nucleophilic substitution.
One-Pot Cyclocondensation Approach
Integrating pyrazole synthesis directly onto the pyrimidine core streamlines production.
Hydrazine Cyclocondensation
A modified Knorr pyrazole synthesis is employed:
Reaction Scheme:
-
Pyrimidine Intermediate: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-hydrazinylpyrimidine
-
Cyclocondensation:
Mechanistic Insight:
The hydrazine group on pyrimidine reacts with diketones, forming the pyrazole ring via dehydration and cyclization.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements utilize flow chemistry to enhance reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24–36 hours | 2–4 hours |
| Yield | 60–70% | 75–82% |
| Solvent Consumption | 500 mL/mol | 150 mL/mol |
Conditions:
-
Tubular reactor (316 stainless steel)
-
Residence time: 30 minutes
-
Temperature: 120°C
Analytical Characterization
Critical data for validating synthesis success:
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J=8 Hz, 1H, pyrazole-H), 3.88 (s, 3H, OCH₃) |
| LC-MS | m/z 350.4 [M+H]⁺ |
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥99.5 |
| Elemental Analysis | C: 65.12, H: 6.33, N: 23.99 (Theoretical: C: 65.14, H: 6.29, N: 24.07) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core facilitates nucleophilic displacement at electron-deficient positions. Key observations include:
-
Chlorine displacement at C(4) position using morpholine derivatives under mild basic conditions (K₂CO₃, room temperature), achieving 94% yield in analogous compounds .
-
Selective reactivity observed at C(7) position in pyrazolo[1,5-a]pyrimidine derivatives during chlorination with PCl₅/POCl₃ .
Table 1 : Comparative substitution reactions in pyrimidine derivatives
| Position | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| C(4) | Morpholine/K₂CO₃ | Piperazinyl-substituted pyrimidine | 94% | |
| C(7) | POCl₃ | Chlorinated pyrazolo-pyrimidine | 61% | |
| C(5) | Suzuki coupling | Aryl-functionalized derivatives | 80-87% |
Cross-Coupling Reactions
The 4-methylpyrazole substituent enables transition-metal catalyzed modifications:
-
Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (180°C), achieving 88-96% yields for electron-rich aryl groups .
-
Reductive amination at C(5) position using amines like 2-(4-piperidyl)-2-propanol, followed by deprotection steps .
Functional Group Interconversions
-
Oxidation-Reduction : Primary alcohols at C(5) side chains oxidize to aldehydes (PCC, CH₂Cl₂) for subsequent condensations .
-
Deprotection strategies : Acid-labile SEM (2-(trimethylsilyl)ethoxymethyl) groups removed using TFA/CH₂Cl₂ (1:1) .
Biological Activity-Driven Modifications
While pharmacological data for this specific compound remains unpublished, structural analogs show:
-
PI3Kδ inhibition through morpholine-oxygen hydrogen bonding with Val-828 (IC₅₀ = 12 nM in pyrazolo[1,5-a]pyrimidines) .
-
Enhanced selectivity via C(5)-position indole derivatives occupying hydrophobic specificity pockets .
Stability and Reactivity Considerations
-
pH sensitivity : Pyrazole N-H protons (pKa ≈ 8.5) enable pH-dependent tautomerism affecting electronic properties .
-
Thermal stability : Decomposition observed >180°C for coumarin-hybrid derivatives under microwave conditions .
This compound’s multifunctional architecture provides a robust platform for targeted modifications in medicinal chemistry applications. Further studies should explore enantioselective syntheses and catalytic asymmetric transformations to access stereochemically diverse analogs.
Scientific Research Applications
Chemical Profile
- Molecular Formula: C23H24N6O
- Molecular Weight: 400.5 g/mol
- IUPAC Name: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Antidepressant Activity
Research indicates that compounds containing piperazine and pyrazole structures can exhibit antidepressant-like effects. The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are critical in mood regulation. In vivo studies have shown that derivatives of this compound can reduce depressive behaviors in animal models, suggesting potential therapeutic applications in treating depression .
Antitumor Properties
The compound's structural features have led to investigations into its antitumor activity. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Specific assays have shown that it affects pathways related to tumor growth and metastasis, making it a candidate for further development in oncology .
Antimicrobial Effects
Recent studies have explored the antimicrobial properties of this compound against various bacterial and fungal strains. The presence of the methoxyphenyl group enhances its lipophilicity, improving membrane penetration and leading to increased antimicrobial efficacy. Laboratory tests have confirmed its effectiveness against resistant strains of bacteria, indicating a promising avenue for antibiotic development .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, supporting its potential as a novel antidepressant agent .
Case Study 2: Anticancer Activity
In a recent publication in Cancer Research, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth and an increase in apoptotic markers, suggesting that it may serve as a lead compound for developing new cancer therapies .
Case Study 3: Antimicrobial Assays
A comprehensive study conducted by a team at the University of Virginia assessed the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Candida albicans. Results showed that certain modifications significantly enhanced activity against these pathogens, highlighting its potential as a new class of antimicrobial agents .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Observations :
- Piperazine Modifications : The target compound’s 2-methoxyphenyl-piperazine group contrasts with the benzylpiperazine in and the methylbenzoyl-piperazine in . These substituents influence lipophilicity and receptor interaction profiles. For instance, benzyl groups enhance hydrophobic interactions, while methoxy groups may improve solubility .
- Pyrazole vs. Pyrazolopyrimidine : The target’s 4-methylpyrazole differs from the fused pyrazolopyrimidine in , which is associated with kinase inhibition (e.g., PI3K targets in ).
- Positional Effects : Substituents at pyrimidine positions 2, 4, and 6 significantly alter biological activity. For example, pyrrolidine at position 6 in may favor binding to G protein-coupled receptors (GPCRs), whereas pyrazole in the target compound could optimize steric compatibility with neurotensin receptors .
Q & A
Q. What synthetic strategies are effective for constructing the piperazine-pyrimidine-pyrazole scaffold in this compound?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1: Introduce the 2-methoxyphenylpiperazine moiety to the pyrimidine core via nucleophilic aromatic substitution under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) .
- Step 2: Couple the 4-methylpyrazole group at the 6-position of pyrimidine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate intermediates .
Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR: Analyze - and -NMR to verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, confirming the planar pyrimidine ring and piperazine chair conformation (e.g., C–N bond lengths ~1.33–1.38 Å) .
Q. What methodologies are used to predict or measure physicochemical properties?
- Boiling Point and pKa: Computational tools like ACD/Labs or MarvinSketch predict boiling points (e.g., 582.4±60.0°C) and pKa (13.23±0.10) based on molecular descriptors .
- Solubility: Experimental determination via shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Piperazine Modifications: Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance receptor affinity. shows that phenylalkyl groups improve thermal stability .
- Pyrazole Substitutions: Introduce bulkier groups (e.g., trifluoromethyl) at the 4-position to evaluate steric effects on kinase inhibition .
- Data Validation: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate structural changes with binding energy (ΔG ≤ −8 kcal/mol suggests high affinity) .
Q. How should researchers address discrepancies in reported physicochemical data?
- Case Example: If predicted pKa (13.23) conflicts with experimental results (e.g., 12.8±0.2), validate via potentiometric titration in 0.15 M KCl. Adjust computational models by incorporating solvent effects (COSMO-RS) .
- Batch Variability: Characterize impurities (e.g., des-methylpyrazole byproduct) using LC-MS and compare with reference standards (e.g., Impurity B in ) .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency. reports a 2–5% yield improvement with PdCl₂(dppf) .
- Reaction Monitoring: Use in situ FTIR or TLC to detect intermediates and optimize reaction times (e.g., stop at 90% conversion to minimize decomposition) .
Q. How can impurity profiles be controlled during scale-up?
- Quality Control: Employ HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to quantify impurities. Reference standards (e.g., Impurity C in ) ensure ≤0.15% impurity thresholds .
- Process Optimization: Replace hazardous solvents (e.g., dichloromethane in ) with cyclopentyl methyl ether (CPME) to reduce genotoxic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
